molecular formula C16H13ClFN5O B2998226 5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-58-3

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2998226
CAS RN: 900013-58-3
M. Wt: 345.76
InChI Key: XSDYHCOAULXDPR-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CFT-2, is a synthetic compound that has been studied for its potential applications in scientific research. CFT-2 has been used as a tool to study the mechanisms of action of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Triazole-Based Scaffold Applications

Ruthenium-catalyzed synthesis of triazole derivatives emphasizes the importance of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives in the development of biologically active compounds and peptidomimetics, showcasing its utility in creating HSP90 inhibitors and turn inducers, indicative of its broad potential in drug discovery and molecular design (Ferrini et al., 2015).

Antimicrobial Activity

Synthesis and antimicrobial activities of triazole derivatives highlight the preparation of novel compounds with significant antimicrobial properties, demonstrating the chemical's role in creating new agents to combat microbial infections (Bektaş et al., 2010).

Structural and Theoretical Analysis

Analysis of lp⋯π intermolecular interactions in triazole derivatives showcases the synthesis and characterization of biologically active 1,2,4-triazole derivatives, providing insights into the structural and intermolecular interactions that could be pivotal for designing drugs with specific targeting capabilities (Shukla et al., 2014).

Antitumor Activities

Synthesis, structural characterization, and biological evaluation of fluorinated benzene-carboxamide derivatives as potential anticancer agents explore the synthesis and anticancer evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, suggesting the compound's scaffold can be modified to target cancer cells efficiently (Butler et al., 2013).

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYHCOAULXDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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